Bovinic acid, also known as rumenic acid, is a conjugated linoleic acid (CLA) isomer, specifically the cis-9, trans-11 isomer. [] It is a naturally occurring fatty acid found in the milk and meat of ruminant animals, such as cows, sheep, and goats. [] This is due to the biohydrogenation of linoleic acid by bacteria in the rumen of these animals. [] Bovinic acid has garnered interest in scientific research due to its potential biological activities and implications for animal health and production. [, , ]
Bovinic acid is primarily derived from vaccenic acid through the action of unsaturase enzymes. It belongs to the class of organic compounds known as linoleic acids and derivatives, specifically classified as an omega-7 trans fatty acid. This compound is significant in the dietary context, accounting for about 85-90% of the total CLA content in dairy products .
Bovinic acid is synthesized enzymatically in the rumen of ruminants during the biohydrogenation of dietary polyunsaturated fatty acids. The primary pathway involves the conversion of linoleic acid to vaccenic acid, which is subsequently transformed into bovinic acid by unsaturase enzymes. This process can be summarized as follows:
In industrial settings, the synthesis may involve fermentation processes utilizing specific strains of bacteria that facilitate this conversion .
The molecular structure of bovinic acid features a long carbon chain with two double bonds located at the 9th and 11th carbon positions, denoting its classification as a conjugated fatty acid. The structural representation can be illustrated as follows:
Spectroscopic techniques such as gas chromatography and mass spectrometry are typically employed to identify and quantify this compound in biological samples .
Bovinic acid participates in several chemical reactions, including:
These reactions are crucial for understanding its metabolic pathways and potential applications in biochemistry .
Bovinic acid exerts its biological effects primarily through interactions with various biomolecules, influencing cellular signaling pathways and gene expression. It is involved in metabolic pathways where it can be converted back to vaccenic acid or further processed into stearic acid.
Bovinic acid exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its interactions with other compounds .
Bovinic acid has garnered interest for various scientific applications:
Research continues to elucidate its mechanisms and broader implications for health and nutrition .
Bovinic acid, systematically named (9Z,11E)-octadeca-9,11-dienoic acid, is a conjugated linoleic acid (CLA) isomer characterized by conjugated double bonds at carbon positions 9 and 11 with cis (Z) and trans (E) configurations, respectively. Its lipid shorthand designation is c9,t11-CLA, reflecting its geometric isomerism. Alternative designations include rumenic acid, emphasizing its origin from ruminant metabolism, and the numerical identifier C18:2 c9,t11. The term "bovinic acid" derives from the genus Bos (cattle), acknowledging its primary biological source. Its molecular formula is C₁₈H₃₂O₂, with a monoisotopic molecular weight of 280.2402 Da [2]. The structural specificity of bovinic acid distinguishes it from other CLA isomers (e.g., t10,c12-CLA), which exhibit distinct biological activities [3].
Table 1: Nomenclature and Identifiers for Bovinic Acid
Designation Type | Identifier | Source/Context |
---|---|---|
IUPAC Name | (9Z,11E)-octadeca-9,11-dienoic acid | Chemical nomenclature system |
Lipid Shorthand | 18:2 c9,t11 | Lipidomics |
Common Names | Rumenic acid, c9,t11-CLA | Nutritional science |
CAS Registry Number | 2540-56-9 | Chemical Abstracts Service |
HMDB ID | HMDB0003797 | Human Metabolome Database |
The discovery of bovinic acid is intertwined with investigations into ruminant lipid metabolism. Initial identification occurred during studies of rumen biohydrogenation processes in the mid-20th century. However, significant scientific interest surged in 1985 when Pariza and Hargraves identified CLA fractions from grilled beef extracts as inhibitors of chemically induced epidermal carcinogenesis in murine models. While this early work identified a CLA mixture, subsequent fractionation revealed bovinic acid (c9,t11-CLA) as the predominant and biologically active isomer within ruminant fats [3]. A pivotal advancement came with the elucidation of its biosynthetic pathway: researchers established that vaccenic acid (t11-18:1), the major trans fatty acid in ruminant fat, serves as the direct precursor. Mammalian desaturase enzymes, particularly Δ9-desaturase (SCD1), convert dietary vaccenic acid into bovinic acid within mammary gland and adipose tissues [4]. This endogenous conversion pathway significantly contributes to bovinic acid levels in milk and meat, often exceeding direct dietary intake from rumen-derived CLA [2] [3].
Bovinic acid is predominantly found in fats from ruminant animals due to its unique microbial and enzymatic origins. Synthesis occurs via two primary routes:
Consequently, bovinic acid is abundant in:
Table 2: Bovinic Acid Content in Selected Dairy Sources
Dairy Product | Typical Bovinic Acid Content (mg/g fat) | Primary Influencing Factors |
---|---|---|
Whole Cow's Milk | 3.0 - 6.0 | Season (grazing vs. silage), Breed |
Butter | 4.0 - 8.0 | Lactation stage, Processing |
Cheddar Cheese | 4.5 - 7.5 | Ripening time, Feed composition |
Yogurt (Full-fat) | 3.5 - 6.5 | Bacterial cultures, Milk source |
Bovinic acid constitutes >75% of the total CLA isomers present in dairy fat and ruminant meat, making it the most nutritionally relevant CLA isomer in the human diet [1] [2].
As the principal dietary conjugated linoleic acid, bovinic acid is a bioactive lipid component of ruminant-derived foods. Its significance in human health stems from epidemiological associations and mechanistic studies, though human intervention trial outcomes are less consistent than animal models. Key areas of interest include:
Human tissue levels of bovinic acid are significantly correlated with dairy fat intake, serving as a biomarker for consumption of these foods [2]. While not deemed an essential fatty acid, its presence in traditional diets and diverse bioactivities position it as a nutrient of significant interest for maintaining health and preventing chronic diseases.
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